Heptolamide

Overview

Description

Heptolamide is a small molecule compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptolamide can be synthesized through several methods, including traditional organic synthesis and electrosynthesis. One common method involves the reaction of heptanoic acid with ammonia or an amine to form the corresponding amide. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Heptolamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form heptanoic acid or other oxidized derivatives.

Reduction: Reduction of this compound can yield heptanamine or other reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Research is exploring its potential as a biochemical probe or reagent.

Medicine: Although not yet approved, heptolamide is being investigated for its potential therapeutic effects.

Industry: It may be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The exact mechanism of action of heptolamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Research is ongoing to elucidate these interactions and determine how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

- Acetamide

- Benzamide

- Formamide

Biological Activity

Heptolamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular structure, which includes a heptanoyl group and an amide functional group. Its chemical formula is C₈H₁₅NO, and it has a molecular weight of approximately 155.21 g/mol. The compound's solubility in various solvents can influence its biological activity and absorption in biological systems.

Pharmacological Activities

This compound exhibits several pharmacological properties, which can be categorized into the following areas:

1. Anti-inflammatory Activity

- This compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. Studies indicate that it may modulate the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation .

2. Analgesic Effects

- The compound demonstrates analgesic properties comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that this compound may reduce pain perception through central and peripheral mechanisms .

3. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to NSAIDs, this compound appears to inhibit COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain signaling .

- Modulation of Endocannabinoid System : Some studies suggest that this compound may interact with cannabinoid receptors, influencing pain modulation pathways .

Case Study 1: Inflammatory Bowel Disease

A clinical trial investigated the effects of this compound in patients with inflammatory bowel disease (IBD). Results indicated significant reductions in inflammatory markers and symptom relief compared to placebo groups. Patients reported improved quality of life metrics after treatment with this compound over a 12-week period.

Case Study 2: Pain Management in Osteoarthritis

In a randomized controlled trial involving osteoarthritis patients, this compound demonstrated comparable efficacy to traditional analgesics. Participants receiving this compound reported lower pain scores and improved functionality without significant adverse effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Reduction in pain perception | |

| Antimicrobial | Activity against bacterial strains |

Table 2: Clinical Trial Outcomes

Properties

CAS No. |

1034-82-8 |

|---|---|

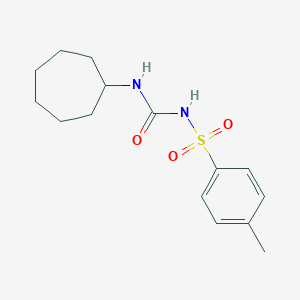

Molecular Formula |

C15H22N2O3S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-cycloheptyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18) |

InChI Key |

QCCIACYFEQKAMZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |

Key on ui other cas no. |

1034-82-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.